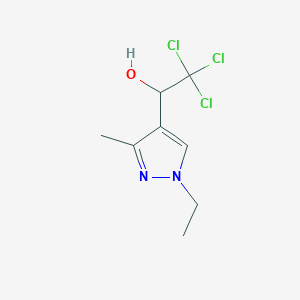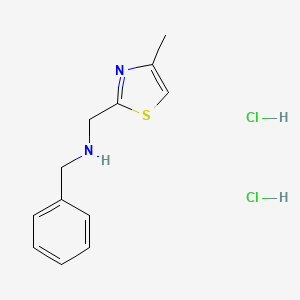![molecular formula C11H9ClN2O3 B1396490 Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-35-0](/img/structure/B1396490.png)
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
概要
説明
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate typically involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with ethyl hydrazinocarboxylate to form the oxadiazole ring. The reaction conditions include heating the mixture under reflux in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, can help optimize the production process and minimize waste.
化学反応の分析
Types of Reactions: Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate, leading to the replacement of the chlorophenyl group with other functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, such as carboxylic acids, alcohols, amines, and other substituted oxadiazoles.
科学的研究の応用
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: In the chemical industry, it is used as a building block for the synthesis of various functional materials and coatings.
作用機序
The mechanism by which Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being targeted.
類似化合物との比較
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Ethyl 5-(3-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound differs by the position of the chlorophenyl group on the benzene ring.
Ethyl 5-(4-fluorophenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-methoxyphenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound contains a methoxy group on the phenyl ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their substituents.
特性
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXFAGAAVOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205171 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-35-0 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)







![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
